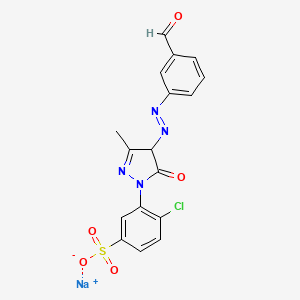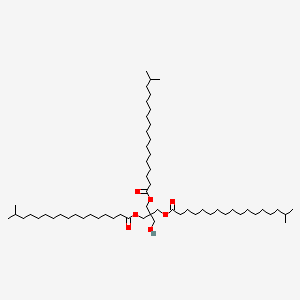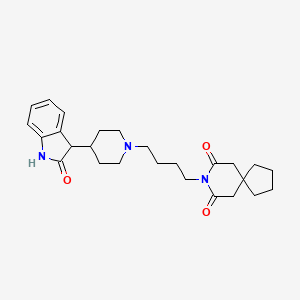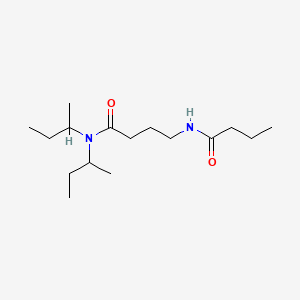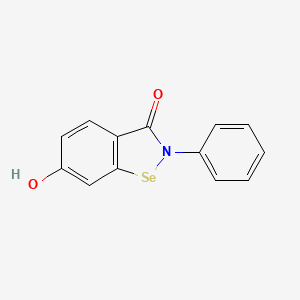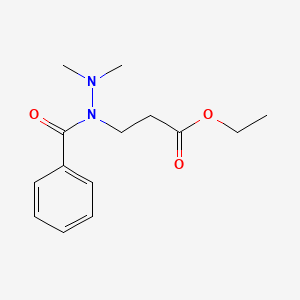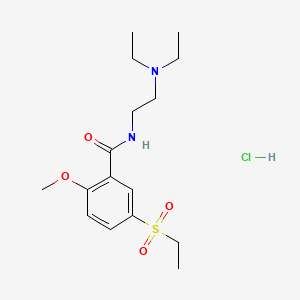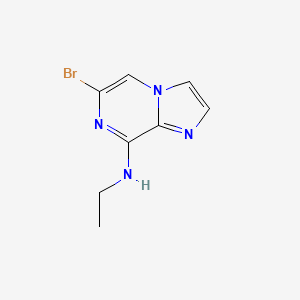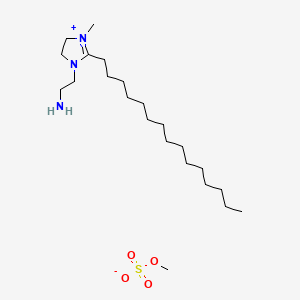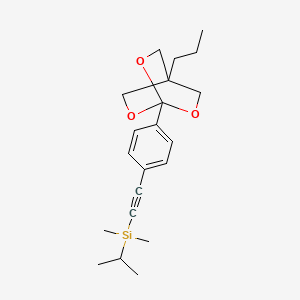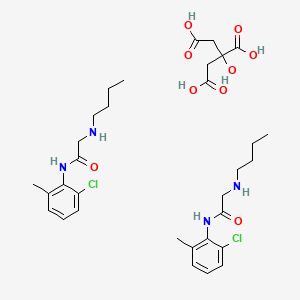
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound with the molecular formula C18H20N2O6S4. This compound is characterized by its thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thienyl groups and the ethanediyl linkage further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of thiazolidinone derivatives with appropriate thienyl and ethanediyl precursors. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thienyl-substituted compounds: These compounds contain thienyl groups similar to 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- but may have different core structures.
Uniqueness
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- lies in its specific combination of the thiazolidinone core, thienyl groups, and ethanediyl linkage, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
131420-50-3 |
|---|---|
Molecular Formula |
C18H20N2O6S4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S)-2-(5-methylthiophen-2-yl)-3-[2-[(2S)-2-(5-methylthiophen-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O6S4/c1-11-3-5-13(27-11)17-19(15(21)9-29(17,23)24)7-8-20-16(22)10-30(25,26)18(20)14-6-4-12(2)28-14/h3-6,17-18H,7-10H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
CFFXQCHTNMIZSR-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@H]2N(C(=O)CS2(=O)=O)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=C(S4)C |
Canonical SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2(=O)=O)CCN3C(S(=O)(=O)CC3=O)C4=CC=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


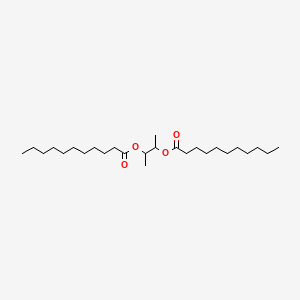
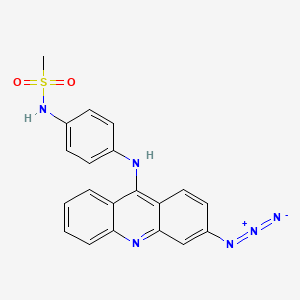
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
